N-(12-Sulfanyldodecanoyl)-L-histidyl-L-phenylalanine
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Overview
Description
(S)-2-((S)-3-(1H-Imidazol-4-yl)-2-(12-mercaptododecanamido)propanamido)-3-phenylpropanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features an imidazole ring, a mercaptododecanamido group, and a phenylpropanoic acid moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-3-(1H-Imidazol-4-yl)-2-(12-mercaptododecanamido)propanamido)-3-phenylpropanoic acid typically involves multiple steps, including the formation of the imidazole ring, the introduction of the mercaptododecanamido group, and the coupling of these intermediates with the phenylpropanoic acid moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-3-(1H-Imidazol-4-yl)-2-(12-mercaptododecanamido)propanamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The mercaptododecanamido group can be oxidized to form disulfides.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenylpropanoic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted phenylpropanoic acid derivatives.
Scientific Research Applications
(S)-2-((S)-3-(1H-Imidazol-4-yl)-2-(12-mercaptododecanamido)propanamido)-3-phenylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((S)-3-(1H-Imidazol-4-yl)-2-(12-mercaptododecanamido)propanamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, while the mercaptododecanamido group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((S)-3-(1H-Imidazol-4-yl)-2-(12-mercaptododecanamido)propanamido)-3-phenylpropanoic acid methyl ester
- (S)-2-((S)-3-(1H-Imidazol-4-yl)-2-(12-mercaptododecanamido)propanamido)-3-phenylpropanoic acid ethyl ester
Uniqueness
(S)-2-((S)-3-(1H-Imidazol-4-yl)-2-(12-mercaptododecanamido)propanamido)-3-phenylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole ring, mercaptododecanamido group, and phenylpropanoic acid moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
828295-65-4 |
---|---|
Molecular Formula |
C27H40N4O4S |
Molecular Weight |
516.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(12-sulfanyldodecanoylamino)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H40N4O4S/c32-25(15-11-6-4-2-1-3-5-7-12-16-36)30-23(18-22-19-28-20-29-22)26(33)31-24(27(34)35)17-21-13-9-8-10-14-21/h8-10,13-14,19-20,23-24,36H,1-7,11-12,15-18H2,(H,28,29)(H,30,32)(H,31,33)(H,34,35)/t23-,24-/m0/s1 |
InChI Key |
ZYTKKZNULDLSBB-ZEQRLZLVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CCCCCCCCCCCS |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)CCCCCCCCCCCS |
Origin of Product |
United States |
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